2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different aromatic or aliphatic groups.
Scientific Research Applications
2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as conductive polymers or as a component in organic electronics.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Uniqueness
What sets 2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide apart is its specific substitution pattern, which can confer unique chemical and biological properties
Biological Activity
2,5-Dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a synthetic compound belonging to the thiazole derivative class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including its dichloro-substituted benzamide moiety and thiazole ring, contribute to its potential efficacy against various biological targets.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea and α-haloketones.
- Introduction of the Thiophene Ring : The thiophene structure is incorporated via substitution reactions.
- Amide Bond Formation : This final step links the thiazole derivative with the carboxamide group.
The compound's chemical structure can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H12Cl2N2OS2 |
Molecular Weight | 385.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
- Receptor Binding : It could modulate signal transduction pathways by interacting with cellular receptors.
- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and cellular function.
Anticancer Properties
Research indicates that compounds with thiazole structures often exhibit anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-donating groups enhances its activity against cancer cells .
Cell Line | IC50 (µM) | Reference |
---|---|---|
A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
U251 (human glioblastoma) | <10 | |
Jurkat (human leukemia) | <10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Preliminary studies indicate that it exhibits activity against Gram-positive bacteria and some drug-resistant strains .
Pathogen | Activity | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | |
Vancomycin-resistant Enterococcus faecium | Effective |
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Study on Structure–Activity Relationship : A study demonstrated that modifications on the thiazole ring significantly influence anticancer activity, emphasizing the importance of substituents on the phenyl ring .
- Antifungal Activity Assessment : Another investigation revealed broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting potential applications in treating fungal infections .
Properties
IUPAC Name |
2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-8-3-4-10(9(2)5-8)12-7-22-16(19-12)20-15(21)11-6-13(17)23-14(11)18/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJDEBAWADOHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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